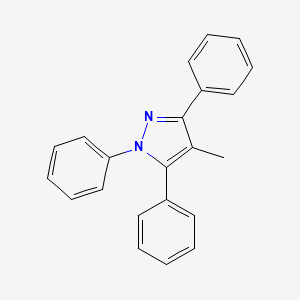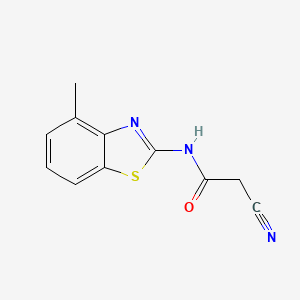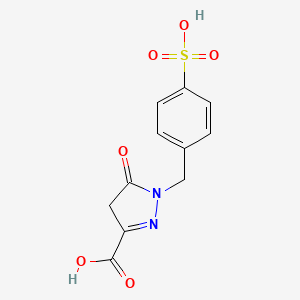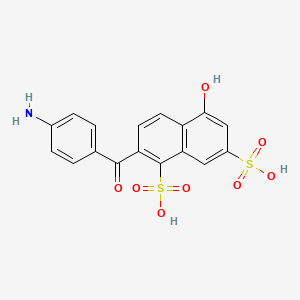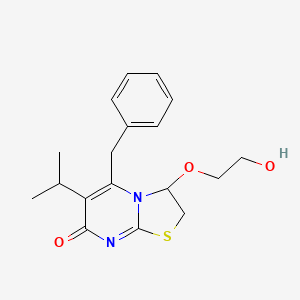
3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound, characterized by the presence of multiple hydroxyl groups attached to aromatic rings. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in lubricants, fuels, and other industrial products to enhance their shelf life and performance.
Mécanisme D'action
The antioxidant activity of 3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to other molecules. The compound’s bulky tert-butyl groups provide steric hindrance, which helps stabilize the phenoxyl radicals formed during the antioxidant reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated Hydroxyanisole (BHA): A related compound used as a food preservative.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties in various industrial applications.
Uniqueness
3,5-Bis(3,5-di-tert-butyl-4-hydroxybenzyl)-2,4,6-trimethylphenol is unique due to its multiple hydroxyl groups and bulky substituents, which enhance its antioxidant capacity and stability compared to other similar compounds. Its structure allows for effective inhibition of oxidation processes in a variety of environments.
Propriétés
Numéro CAS |
87113-78-8 |
|---|---|
Formule moléculaire |
C39H60O3 |
Poids moléculaire |
576.9 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4-hydroxy-1,3,5-trimethylcyclohex-2-en-1-yl]methyl]phenol |
InChI |
InChI=1S/C39H60O3/c1-24-20-38(14,21-25-16-27(34(2,3)4)31(40)28(17-25)35(5,6)7)23-39(15,33(24)42)22-26-18-29(36(8,9)10)32(41)30(19-26)37(11,12)13/h16-20,33,40-42H,21-23H2,1-15H3 |
Clé InChI |
BUZQSUSEQHVGCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1O)(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


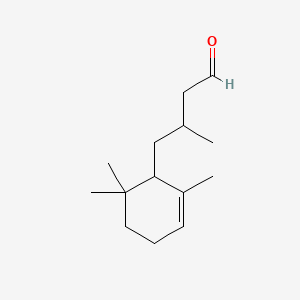
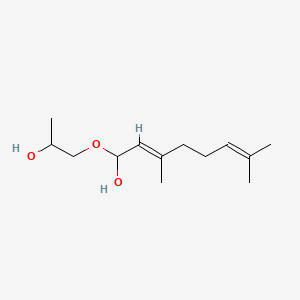


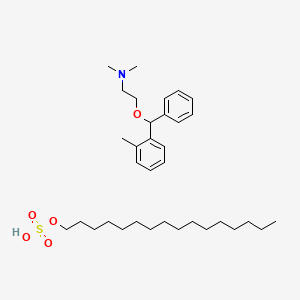
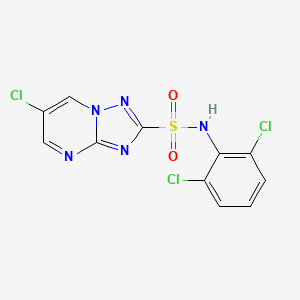
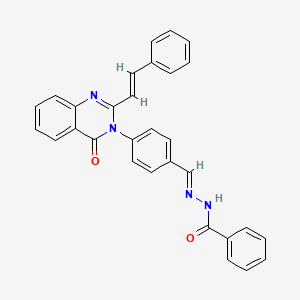
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
